molecular formula C10H12ClF3N4O B2712341 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanohydrazide CAS No. 332361-09-8

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanohydrazide

Cat. No. B2712341
M. Wt: 296.68
InChI Key: MDBNRJJDWCZXAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanohydrazide” is a chemical compound that can be purchased from various suppliers123. However, detailed information about this specific compound is not readily available in the public domain.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of 3-chloro-5-(trifluoromethyl)pyridine with an appropriate amine and hydrazide4. However, specific synthesis methods for this compound are not readily available in the public domain.



Molecular Structure Analysis

The molecular structure of “4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanohydrazide” is not explicitly provided in the search results. However, based on its name, it can be inferred that it contains a pyridine ring with a trifluoromethyl group and a chlorine atom, attached to a butanohydrazide group via an amino linkage.



Chemical Reactions Analysis

Specific chemical reactions involving “4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanohydrazide” are not readily available in the public domain. However, compounds with trifluoromethyl groups are known to undergo various types of reactions, including aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanohydrazide” are not readily available in the public domain.


Scientific Research Applications

Antibacterial and Anticancer Potential

Research conducted by Bondock and Gieman (2015) illustrates the utility of related compounds in synthesizing a range of derivatives with significant antibacterial and anticancer properties. By manipulating the chemical structure through various synthetic routes, compounds exhibiting potent activity against S. aureus and a broad spectrum of tumor cell lines were developed, underscoring the potential of such molecules in medical chemistry (Bondock & Gieman, 2015).

Antimicrobial Activity

Another study by Mickevičienė et al. (2015) demonstrated the synthesis of derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties that exhibited good antimicrobial activity against both bacterial and fungal species, suggesting the versatility of this chemical backbone in generating potent antimicrobial agents (Mickevičienė et al., 2015).

Mosquito Larvicidal and Antibacterial Properties

The study by Castelino et al. (2014) highlighted the synthesis of novel thiadiazolotriazin-4-ones from related structures, which displayed moderate mosquito larvicidal and antibacterial activities. This research points to the potential of such compounds in developing new agents for controlling mosquito populations and bacterial infections (Castelino et al., 2014).

Synthesis of Triazolopyridines

Reichelt et al. (2010) described a palladium-catalyzed method to synthesize triazolopyridines, showcasing the chemical versatility of hydrazides in creating heterocyclic compounds that could have various biological applications (Reichelt et al., 2010).

Safety And Hazards

Specific safety and hazard information for “4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanohydrazide” is not readily available in the public domain. However, compounds with similar structures can be hazardous. For example, 3-chloro-5-(trifluoromethyl)pyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard, with warnings of harm if swallowed and harmful effects to aquatic life5.


Future Directions

The future directions for the use and study of “4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanohydrazide” are not readily available in the public domain. However, given the interest in trifluoromethylated compounds in the pharmaceutical industry and agrochemicals4, it’s possible that this compound could have potential applications in these areas.


Please note that this analysis is based on the limited information available in the public domain and may not be comprehensive. For more detailed information, please refer to specific scientific literature or consult with a chemical expert.


properties

IUPAC Name

4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]butanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClF3N4O/c11-7-4-6(10(12,13)14)5-17-9(7)16-3-1-2-8(19)18-15/h4-5H,1-3,15H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBNRJJDWCZXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NCCCC(=O)NN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanohydrazide

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